Positional Methoxy Isomerism: Ortho (Target Compound) vs. Para (CAS 483993-09-5) vs. Meta (CAS 483993-38-0)
The target compound carries a 2-methoxyphenyl (ortho) substitution on the benzyl moiety, whereas the direct positional isomers carry 4-methoxy (para, CAS 483993-09-5) and 3-methoxy (meta, CAS 483993-38-0) groups . In structurally related tetrazole-propanamide series disclosed in the Boehringer Ingelheim CB2 patent portfolio, the ortho-methoxy orientation consistently shifted the conformational preference of the amide side chain relative to para-substituted analogs, affecting the compound's ability to engage the CB2 receptor binding pocket [1]. Although explicit quantitative EC₅₀ or Ki values for CAS 483993-68-6 have not been located in the public domain as of this analysis, the patent SAR tables establish that ortho-substituted analogs can exhibit >10-fold differences in CB2 functional activity compared to their para-substituted counterparts within the same scaffold [1].
| Evidence Dimension | Predicted conformational preference and CB2 receptor engagement potential based on positional isomerism |
|---|---|
| Target Compound Data | 2-methoxyphenyl (ortho) substitution; predicted to adopt a distinct amide torsion angle compared to para isomer [1] |
| Comparator Or Baseline | Para-methoxy isomer (CAS 483993-09-5): 4-methoxyphenyl substitution; Meta-methoxy isomer (CAS 483993-38-0): 3-methoxyphenyl substitution |
| Quantified Difference | Exact numerical EC₅₀ data not publicly available for this specific pair; class-level SAR indicates >10-fold activity shifts between ortho and para isomers within analogous tetrazole-propanamide series [1] |
| Conditions | CB2 receptor cAMP assay in CHO-K1 cells (Boehringer Ingelheim patent data for structurally related compounds) [1] |
Why This Matters
Procurement of the incorrect methoxy positional isomer can lead to entirely different biological outcomes, making precise compound identity critical for reproducible research.
- [1] Boehringer Ingelheim International GmbH. Tetrazole compounds which selectively modulate the CB2 receptor. US Patent 8,329,735 B2, 2012. SAR data demonstrating positional isomer impact on CB2 activity. View Source
